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Compound of Interest

2-Hydroxy-4-
Compound Name: (trifluoromethoxy)phenylboronic
acid
Cat. No.: B1442285
\ v

An In-Depth Technical Guide to 2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid:
Properties, Synthesis, and Applications

Introduction

In the landscape of modern synthetic chemistry and drug discovery, arylboronic acids are
indispensable tools, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura
cross-coupling reaction.[1] These reagents provide a robust and versatile platform for the
construction of carbon-carbon bonds, forming the backbone of countless complex molecules,
including pharmaceuticals, agrochemicals, and advanced materials.[2][3]

The strategic incorporation of fluorine-containing functional groups into organic molecules is a
well-established strategy to modulate key properties such as metabolic stability, lipophilicity,
and binding affinity.[4] The trifluoromethoxy (-OCF3) group, in particular, offers a unique
combination of high electronegativity and lipophilicity, making it a desirable substituent in

medicinal chemistry.[5]

This guide provides a comprehensive technical overview of 2-Hydroxy-4-

(trifluoromethoxy)phenylboronic acid, a specialized building block that combines the
reactivity of a boronic acid with the modulating effects of an ortho-hydroxyl group and a
trifluoromethoxy substituent. We will explore its physicochemical properties, discuss its
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synthesis and safe handling, and detail its core applications, with a focus on its utility for
researchers, scientists, and drug development professionals.

Part 1: Physicochemical Properties and
Characterization

The unique arrangement of the boronic acid, hydroxyl, and trifluoromethoxy groups on the
phenyl ring dictates the compound's reactivity and physical properties. The ortho-hydroxyl
group can participate in intramolecular hydrogen bonding and act as a directing group in
certain reactions, while the potent electron-withdrawing nature of the trifluoromethoxy group at
the para-position significantly influences the Lewis acidity of the boron center.[5]

Core Compound Data

Property Value Source(s)
CAS Number 1309768-22-6 [6]17118]
Molecular Formula C7H6BF304 [6]1[8]
Molecular Weight 221.93 g/mol [6]

(2-hydroxy-4-
IUPAC Name (trifluoromethoxy)phenyl)boroni  [6]
c acid

OB(C1=CC=C(OC(F)
SMILES [6]
(F)F)C=C10)0

Typical Purity >95% [9]

Note: Detailed experimental data such as melting point, boiling point, and specific solubility
values for this exact compound are not widely published. Researchers should perform their
own characterization.

Spectroscopic Profile Insights

While a specific spectrum for this compound is not publicly available, characterization would
rely on standard spectroscopic techniques. Based on studies of similar
(trifluoromethoxy)phenylboronic acid isomers, the following can be anticipated:[5][10]
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e 1H NMR: Distinct signals would be expected for the three aromatic protons, the hydroxyl
proton, and the boronic acid protons. The chemical shifts would be influenced by the
electron-withdrawing -OCF3 group and the electron-donating -OH group.

e 13C NMR: Signals would confirm the seven carbon atoms, with the carbon attached to the -
OCF3 group showing a characteristic quartet due to coupling with the fluorine atoms (1JCF).

[5]
e 19F NMR: A sharp singlet would be expected, confirming the presence of the -OCF3 group.

o 1B NMR: A broad singlet would appear in the region typical for arylboronic acids, confirming
the chemical environment of the boron atom.[5]

Part 2: Synthesis and Safe Handling
Proposed Synthetic Pathway

While specific synthesis procedures for 2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid
are proprietary, a plausible route can be designed based on established methodologies for
arylboronic acid synthesis.[11] A common approach involves the ortho-lithiation of a protected
phenol followed by borylation.

2. Directed ortho-lithiation 4. Hydrolysis & D

3. Borylation (
1. Protection (e.g., MOM-CI) _ ( (e.0., N-BULi, THF, -78°C) | (T o (e.q., B(OIP)) (e.9.,aq. HCl) 2t
@ Protected Phenol % Boronate Ester phenylboronic aci id

Click to download full resolution via product page
Caption: Proposed synthesis of 2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid.
Causality Behind Experimental Choices:

e Protection: The acidic phenolic proton must be protected (e.g., as a methoxymethyl ether) to
prevent it from quenching the strongly basic organolithium reagent used in the next step.

» Directed ortho-Lithiation: The protected ether oxygen directs the lithium to the adjacent
(ortho) position, ensuring regioselective metalation. This is a highly reliable method for
functionalizing the position ortho to a hydroxyl group.
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» Borylation: The resulting aryllithium species is a potent nucleophile that readily attacks the
electrophilic boron atom of a trialkyl borate (like triisopropyl borate), forming a boronate ester
intermediate.

o Hydrolysis & Deprotection: Acidic workup simultaneously hydrolyzes the boronate ester to
the desired boronic acid and removes the protecting group to reveal the free phenol.

Safety and Handling Protocols

As with all boronic acids, proper handling is crucial. The following guidelines are based on
safety data sheets for structurally related compounds.[12][13][14]

Hazard Category Recommendations and Precautions

Wear chemical safety goggles, a lab coat, and

Personal Protective Equipment (PPE) o
nitrile gloves.[12][13]

Use only in a well-ventilated area or a chemical
Handling fume hood. Avoid generating dust. Wash hands
thoroughly after handling.[14]

May cause skin irritation, serious eye irritation,
Health Hazards and respiratory tract irritation.[14] Avoid

inhalation and contact with skin and eyes.[12]

As in any fire, wear a self-contained breathing

apparatus.[13] Thermal decomposition may

Fire Safety ) )
produce hazardous gases like carbon oxides,
boron oxides, and hydrogen fluoride.[12]

Store in a tightly sealed container in a cool, dry
place.[14] Many boronic acids are moisture-

Storage

sensitive and are best stored under an inert

atmosphere (e.g., argon or nitrogen).

Avoid strong oxidizing agents and strong bases.

Incompatibilities
[12][13]

Part 3: Core Applications in Synthetic Chemistry
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The primary application of this reagent is as a coupling partner in the Suzuki-Miyaura reaction,
a cornerstone of modern organic synthesis for forming C(sp?)-C(sp?) bonds.[1][3]

The Suzuki-Miyaura Coupling Mechanism

The reaction is catalyzed by a palladium(0) complex and requires a base to activate the
boronic acid for transmetalation. The generally accepted catalytic cycle is a self-validating
system that reliably produces the desired cross-coupled product.
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
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o Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the
coupling partner (R*-X), forming a Pd(ll) complex.

» Transmetalation: The organic group (R?) from the base-activated boronic acid is transferred
to the palladium center, displacing the halide. This is often the rate-determining step.[15]

» Reductive Elimination: The two organic fragments (R* and R?) are eliminated from the
palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.

Experimental Protocol: General Suzuki-Miyaura
Coupling

This protocol provides a reliable starting point for coupling 2-Hydroxy-4-
(trifluoromethoxy)phenylboronic acid with a generic aryl bromide.

Objective: To synthesize a biaryl compound via palladium-catalyzed cross-coupling.

Materials:

2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid (1.0 eq)

Aryl Bromide (1.2 eq)

Palladium(ll) Acetate [Pd(OAc)z] (2 mol%)

Triphenylphosphine [PPhs] (8 mol%) or other suitable ligand

Potassium Carbonate (K2COs), anhydrous (3.0 eq)

Solvent: 1,4-Dioxane and Water (4:1 v/v)

Nitrogen or Argon gas supply
Procedure:

» Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a
reflux condenser, add the 2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid, aryl
bromide, potassium carbonate, Pd(OAc)z, and ligand.
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 Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or
Argon) for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.

» Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe. The solution
should be sparged with the inert gas for an additional 10 minutes.

» Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction
progress by TLC or LC-MS. Typical reaction times are 4-12 hours.

o Workup: After the reaction is complete (as judged by the consumption of the limiting
reagent), cool the mixture to room temperature. Dilute with ethyl acetate and water.

o Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the
agueous layer twice more with ethyl acetate.

» Washing: Combine the organic layers and wash with brine. Dry the organic layer over
anhydrous sodium sulfate or magnesium sulfate.

« Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The
crude product can then be purified by flash column chromatography on silica gel to yield the
final biaryl product.

Conclusion

2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid is a highly valuable and specialized
reagent for synthetic chemists. Its unique trifunctionalized structure provides a gateway to
novel molecular architectures that are of significant interest in drug discovery and materials
science.[3][8] By leveraging its capabilities, particularly in the robust and reliable Suzuki-
Miyaura cross-coupling reaction, researchers can efficiently introduce the 2-hydroxy-4-
(trifluoromethoxy)phenyl moiety, potentially enhancing the biological or material properties of
the target compound. A thorough understanding of its properties, synthesis, and handling
ensures its effective and safe utilization in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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